1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
Descripción
Propiedades
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-19-10-6-17(7-11-19)24-14-15(12-20(24)25)13-22-21(26)23-16-4-8-18(27-2)9-5-16/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLVMUVRQECGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolidinone ring, an ethoxyphenyl group, and a methoxyphenyl moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.41 g/mol. The presence of functional groups such as urea, pyrrolidinone, and aromatic rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O4 |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 894013-32-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and leading to significant biological effects.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Interaction with G protein-coupled receptors (GPCRs) can influence cellular signaling pathways.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including cytotoxicity against cancer cell lines and potential anti-inflammatory effects.
Case Studies:
- Cytotoxicity : In vitro studies using the MTT assay have shown that derivatives of this compound can induce significant cell death in various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, indicating a possible role in treating infections.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(tetrahydrofuran-2-yl)methyl urea | Cytotoxic against cancer cells |
| N-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide | Antimicrobial properties |
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Substituent Variations on Aromatic Rings
4-Ethoxy vs. 4-Methoxy Groups
- Target Compound: The 4-ethoxy substituent (C₂H₅O−) on the pyrrolidinone ring provides moderate lipophilicity, balancing solubility and membrane permeability.
- Analogues: 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 946299-96-3): Replaces ethoxy with methoxy (CH₃O−) and adds two methoxy groups on the second aromatic ring. This increases polarity but may reduce metabolic stability due to higher electron density .
Chlorophenyl and Dimethoxyphenyl Analogues
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS 954697-35-9): Substitutes ethoxy with chloro (Cl−) and adds a second methoxy group at the 2-position. Chlorine increases molecular weight (403.9 g/mol vs. ~263–300 g/mol for others) and may enhance halogen bonding in target interactions .
Core Structure Modifications
- Pyrrolidinone vs. Pyridine or Triazine Cores: Compound 3 from features a triazinan-2-ylidene core instead of pyrrolidinone. 1-Methyl-3-(5-nitropyridin-2-yl)urea derivatives () replace pyrrolidinone with pyridine, introducing nitro groups that may confer redox activity or metabolic liabilities .
Physicochemical Properties
*LogP values estimated using substituent contributions.
Q & A
Basic: What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis of urea derivatives like this compound often involves coupling aryl isocyanates with amines or utilizing carbamate intermediates. A validated approach includes:
- Step 1: Generating an aryl isocyanate intermediate via reaction of an amine precursor with triphosgene in the presence of a base like trimethylamine .
- Step 2: Reacting the isocyanate with 4-methoxyaniline to form the urea linkage. Alternative routes may use pre-formed carbamates (e.g., phenyl carbamate derivatives) in substitution reactions with amines .
Key intermediates include the 5-oxopyrrolidin-3-ylmethyl scaffold and substituted aniline precursors.
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Critical variables include:
- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and stability of intermediates .
- Catalytic systems: Base catalysts (e.g., trimethylamine) improve isocyanate formation efficiency .
- Temperature control: Maintaining 0–5°C during isocyanate generation minimizes side reactions .
Comparative studies of one-step vs. two-step syntheses show yield improvements (e.g., 72% in one-step methods) by reducing intermediate isolation steps .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
Essential techniques:
- NMR spectroscopy: and NMR identify substituent environments (e.g., methoxy/ethoxy groups, urea carbonyls) and stereochemistry .
- FTIR: Confirms urea C=O stretches (~1640–1680 cm) and pyrrolidinone carbonyls (~1700 cm) .
- HRMS: Validates molecular weight and fragmentation patterns .
Single-crystal X-ray diffraction (as in related urea derivatives) resolves absolute configuration .
Advanced: How to resolve contradictory NMR data across synthesis batches?
Methodological Answer:
Contradictions may arise from:
- Dynamic rotational isomerism: Use variable-temperature NMR to probe conformational exchange .
- Impurity interference: Employ - HSQC/HMBC to assign ambiguous signals and LC-MS to detect byproducts .
- Deuterated solvent effects: Compare spectra in DMSO- vs. CDCl to identify solvent-dependent shifts .
Basic: What purification protocols achieve high purity for biological testing?
Methodological Answer:
- Column chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate urea derivatives from unreacted amines .
- Recrystallization: Optimize solvent systems (e.g., ethanol/water) based on solubility profiles of the target compound .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced: What computational methods predict environmental fate?
Methodological Answer:
- QSAR models: Estimate biodegradability and bioaccumulation using software like EPI Suite™, incorporating logP (e.g., predicted ~1.7 for analogs) and PSA (~78 Ų) .
- Molecular docking: Simulate interactions with biodegradation enzymes (e.g., cytochrome P450) to identify metabolic hotspots .
- Environmental partitioning studies: Use OECD 121 guidelines to assess adsorption to soil/water matrices .
Basic: How to design in vitro assays for biological activity screening?
Methodological Answer:
- Enzyme inhibition assays: Target enzymes (e.g., glucokinase) with substrate-competition protocols, using ATP/NADH depletion as readouts .
- Cell viability assays: Treat cell lines (e.g., HEK293) and measure IC via MTT/WST-1 assays .
- Binding affinity studies: Surface plasmon resonance (SPR) quantifies urea-enzyme dissociation constants .
Advanced: Strategies to study metabolic stability in hepatic microsomes
Methodological Answer:
- Incubation conditions: Use liver microsomes (human/rat) with NADPH cofactor at 37°C, sampling at 0, 15, 30, 60 min .
- LC-MS/MS quantification: Monitor parent compound depletion and metabolite formation (e.g., demethylated or hydroxylated products) .
- CYP inhibition assays: Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
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